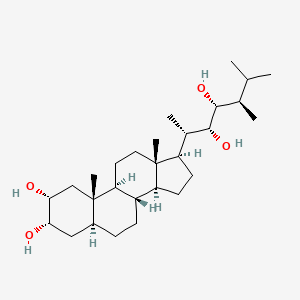

6-Deoxo-24-epicastasterone

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R,3S,5S,8R,9S,10S,13S,14S,17R)-17-[(2S,3R,4R,5R)-3,4-dihydroxy-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50O4/c1-15(2)16(3)25(31)26(32)17(4)20-9-10-21-19-8-7-18-13-23(29)24(30)14-28(18,6)22(19)11-12-27(20,21)5/h15-26,29-32H,7-14H2,1-6H3/t16-,17+,18+,19+,20-,21+,22+,23+,24-,25-,26-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXBLCLVRWCLEOX-DGBFLIRNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)C(C(C(C)C1CCC2C1(CCC3C2CCC4C3(CC(C(C4)O)O)C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H]([C@H](C)C(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Role of 6-Deoxo-24-epicastasterone in Brassinosteroid Biosynthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Brassinosteroids (BRs) are a class of polyhydroxylated steroidal phytohormones that are indispensable for a vast array of physiological processes in plants, including cell elongation, division, and differentiation. Their biosynthesis is a complex, branched network of oxidative reactions, and understanding the flux and regulation of this network is paramount for both fundamental plant biology and agricultural applications. This guide focuses on a specific, yet pivotal, intermediate: 6-Deoxo-24-epicastasterone. We will explore its precise position within the BR biosynthetic grid, the enzymatic steps governing its formation and conversion, and the validated experimental methodologies required for its study. This document serves as a technical resource, providing not only a comprehensive overview but also actionable protocols and the scientific rationale behind them.

Introduction: The Brassinosteroid Biosynthetic Grid

The biosynthesis of brassinolide (BL), the most biologically active brassinosteroid, originates from the plant sterol campesterol.[1] The pathway is not a simple linear sequence but rather a grid of parallel and intersecting reactions. A key bifurcation in this grid is defined by the timing of C-6 oxidation on the steroid B-ring, leading to the "early C-6 oxidation" and "late C-6 oxidation" pathways.[2]

-

Early C-6 Oxidation Pathway: Campesterol is first oxidized at the C-6 position before modifications to the side chain occur.

-

Late C-6 Oxidation Pathway: Side-chain hydroxylations precede the C-6 oxidation step.

Evidence suggests that both pathways are functional in plants like Arabidopsis thaliana, with their relative prominence potentially depending on developmental stage and environmental cues like light.[3][4] The late C-6 oxidation pathway, however, is often considered the predominant route in many plant species.[5] Within this crucial pathway lies a series of 6-deoxo (lacking the C-6 oxygen) intermediates, including 6-Deoxo-24-epicastasterone, which are central to the production of active BRs.

Biochemical Crossroads: Positioning 6-Deoxo-24-epicastasterone

6-Deoxo-24-epicastasterone is a C28-brassinosteroid derived from campesterol.[6] It is an epimer of 6-deoxocastasterone, differing in the stereochemistry at the C-24 position. Its significance lies in its role as a substrate in the late C-6 oxidation pathway, immediately preceding the formation of castasterone, the direct precursor to brassinolide.

The established biosynthetic sequence places it within a chain of hydroxylations and oxidations.[7] A simplified view of this section of the pathway is as follows:

Campestanol → 6-Deoxocathasterone → 6-Deoxoteasterone → ... → 6-Deoxocastasterone → Castasterone [7]

While the canonical pathway is well-studied, the presence and conversion of epimers like 6-Deoxo-24-epicastasterone highlight the complexity and potential for alternative or "shortcut" pathways within the BR biosynthetic grid.[8][9]

Figure 1. Simplified schematic of the late C-6 oxidation pathway highlighting the position of 6-Deoxo-24-epicastasterone relative to its C-24 epimer, 6-deoxocastasterone.

Key Enzymatic Conversions

The synthesis and metabolism of 6-deoxo BRs are catalyzed by a suite of cytochrome P450 (CYP) monooxygenases. Understanding these enzymes is critical to understanding the regulation of the pathway.

Upstream Synthesis: C-22 and C-23 Hydroxylation

The formation of the characteristic diol in the side chain is a prerequisite for biological activity. This is achieved through sequential hydroxylations at the C-22 and C-23 positions.

-

C-22 Hydroxylation: Catalyzed by enzymes such as DWF4 (encoded by the CYP90B1 gene).[10]

-

C-23 Hydroxylation: Catalyzed by enzymes like CPD (encoded by the CYP90A1 gene).[11]

Interestingly, research has revealed that CYP90C1 and CYP90D1 are redundant BR C-23 hydroxylases.[8][9] In vitro assays have shown they can act on various 22-hydroxylated precursors.[12] The existence of these enzymes suggests potential "shortcut" pathways that might bypass some of the traditionally accepted intermediates.[8][9]

The Final Oxidation: C-6 Oxidase Activity

The conversion of 6-deoxo brassinosteroids to their 6-oxo counterparts is a critical, often rate-limiting, step. This reaction is catalyzed by BR-6-oxidase, a cytochrome P450 enzyme encoded by the CYP85A gene family.[13]

-

Enzyme: CYP85A2 (in Arabidopsis) has been definitively shown to catalyze the C-6 oxidation of 6-deoxocastasterone to castasterone.[14]

-

Substrate Specificity: These enzymes exhibit broad substrate specificity, capable of oxidizing multiple 6-deoxo intermediates, including 6-deoxoteasterone, 6-deoxotyphasterol, and 6-deoxocastasterone.[13][14] This promiscuity suggests the pathway is more of a metabolic grid than two strictly separate linear pathways.[13] It is this enzyme that would catalyze the conversion of 6-Deoxo-24-epicastasterone to 24-epicastasterone.

Methodologies for Analysis

The extremely low concentrations of BRs in plant tissues necessitate highly sensitive and specific analytical techniques.

Extraction and Purification Workflow

A robust extraction and purification protocol is the foundation of reliable quantification. The goal is to efficiently extract BRs while removing interfering compounds from the complex plant matrix.

Figure 2. A generalized workflow for the extraction and purification of brassinosteroids from plant tissues prior to instrumental analysis.

Protocol 1: General Brassinosteroid Extraction

-

Homogenization: Freeze plant tissue (typically 1-5 g fresh weight) in liquid nitrogen and grind to a fine powder. Extract the powder with a solvent mixture, commonly 80% acetonitrile or a methanol/chloroform/water solution, often with the inclusion of deuterated internal standards for accurate quantification.[15]

-

Clarification: Centrifuge the homogenate to pellet debris. Collect the supernatant.

-

Solid-Phase Extraction (SPE): Pass the supernatant through a series of SPE cartridges to purify and concentrate the BRs. A common two-step procedure involves:

-

A reverse-phase cartridge (e.g., C18) to remove highly polar compounds.

-

An ion-exchange cartridge (e.g., mixed-mode anion and cation exchange) for further selective enrichment.[15]

-

-

Elution and Evaporation: Elute the BR fraction from the final SPE cartridge and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent for analysis.

Causality Insight: The use of deuterated internal standards is critical. These standards are chemically identical to the target analytes but have a higher mass. They are added at the very beginning of the extraction process and experience the same losses as the endogenous compounds. By comparing the final signal of the internal standard to the endogenous analyte, one can correct for extraction inefficiencies, creating a self-validating and highly accurate quantification system.[15]

Quantification by Mass Spectrometry

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for BR analysis.[16][17]

-

GC-MS: Requires derivatization of the hydroxyl groups to increase the volatility of BRs.[18][19] Methaneboronation followed by trimethylsilylation is a common approach.[20] GC-MS provides excellent chromatographic separation and characteristic mass spectra for identification.[18]

-

LC-MS/MS: Often preferred due to its high sensitivity and selectivity, and it can frequently be performed without derivatization.[19] However, derivatization with reagents like 4-(N,N-dimethylamino)phenylboronic acid can be used to significantly enhance ionization efficiency and sensitivity.[16] The use of Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity by monitoring a specific precursor-to-product ion transition.

Table 1: Comparison of Analytical Techniques for Brassinosteroid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem MS (LC-MS/MS) |

| Sample Volatility | Requires volatile compounds; derivatization is mandatory.[18] | Does not require volatile compounds; derivatization is optional but can improve sensitivity.[19] |

| Sensitivity | High | Very High to Ultra-High, especially with derivatization.[21] |

| Selectivity | Good; relies on chromatographic separation and mass spectra. | Excellent; enhanced by tandem MS (MS/MS) capabilities like MRM.[16] |

| Throughput | Lower, due to longer run times and derivatization steps. | Higher; faster analysis times are possible. |

| Typical Application | Structural confirmation and profiling of known BRs. | High-sensitivity quantification of a wide range of BRs in complex matrices.[15] |

In Vitro Enzyme Assays

To confirm the function of specific enzymes like CYP85A2, in vitro assays are indispensable.[22] These assays directly demonstrate the ability of a specific protein to catalyze a particular reaction.

Protocol 2: General In Vitro CYP450 Enzyme Assay

-

Enzyme Expression: Heterologously express the candidate CYP450 enzyme (e.g., CYP85A2) in a suitable system, such as insect cells (using a baculovirus system) or yeast.[13][22]

-

Microsome Preparation: Isolate the microsomal fraction from the expression system, which will contain the membrane-bound CYP450 enzyme.

-

Reaction Setup: Incubate the microsomal fraction with the substrate (e.g., 6-Deoxo-24-epicastasterone) in a buffered solution. The reaction requires cofactors, typically NADPH and a cytochrome P450 reductase to transfer electrons.

-

Reaction Quenching & Extraction: Stop the reaction after a set time (e.g., by adding ethyl acetate). Extract the products from the aqueous phase using an organic solvent.

-

Analysis: Analyze the extracted products by GC-MS or LC-MS/MS to identify and quantify the conversion of the substrate to the product (e.g., 24-epicastasterone).

Trustworthiness Insight: A crucial control for this experiment is to run a parallel reaction using microsomes from cells transformed with an empty vector (i.e., not containing the CYP450 gene). The absence of product formation in this control validates that the observed catalytic activity is due to the expressed enzyme and not an endogenous enzyme from the expression host.

Conclusion and Future Directions

6-Deoxo-24-epicastasterone, while an epimer of a more commonly cited intermediate, represents the intricate nature of the brassinosteroid biosynthetic grid. Its study underscores that BR biosynthesis is not a single, linear process but a network of overlapping and potentially redundant reactions. The enzymes responsible for its metabolism, particularly the C-6 oxidases, exhibit broad substrate specificities that enable this metabolic flexibility.

For researchers in plant science and drug development, a deep understanding of these pathways is crucial. For agrochemical development, targeting specific, rate-limiting enzymes could lead to novel plant growth regulators. For fundamental biology, elucidating the precise roles of different branches of the pathway in response to environmental and developmental signals remains a key challenge. Future research should focus on the in vivo flux through these epimeric branches and the specific physiological relevance of compounds like 24-epicastasterone.

References

-

Bajguz, A., & Tretyn, A. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11, 1034. [Link]

-

Fujioka, S., Noguchi, T., Yokota, T., Takatsuto, S., & Yoshida, S. (2002). Biosynthetic Pathways of Brassinolide in Arabidopsis. Plant and Cell Physiology, 43(4), 431–438. [Link]

-

Kim, T. W., Hwang, J. Y., Kim, Y. S., Joo, S. H., Chang, S. C., Lee, J. S., Takatsuto, S., & Kim, S. K. (2005). CYP90C1 and CYP90D1 are involved in different steps in the brassinosteroid biosynthesis pathway in Arabidopsis thaliana. The Plant Cell, 17(3), 876–886. [Link]

-

Ohnishi, T., Szatmari, A. M., Watanabe, B., Fujita, S., Bancos, S., Koncz, C., Lafos, M., & Szekeres, M. (2006). C-23 Hydroxylation by Arabidopsis CYP90C1 and CYP90D1 Reveals a Novel Shortcut in Brassinosteroid Biosynthesis. The Plant Cell, 18(11), 3275–3288. [Link]

-

Bishop, G. J., Nomura, T., Yokota, T., Harrison, K., Noguchi, T., Fujioka, S., Takatsuto, S., Jones, J. D., & Kamiya, Y. (1999). The tomato DWARF enzyme catalyses C-6 oxidation in brassinosteroid biosynthesis. Proceedings of the National Academy of Sciences, 96(4), 1761–1766. [Link]

-

Fujioka, S., & Sakurai, A. (1997). Studies on Biosynthesis of Brassinosteroids. Journal of Pesticide Science, 22(4), 337-343. [Link]

-

Ohnishi, T., Szatmari, A. M., Watanabe, B., Fujita, S., Bancos, S., Koncz, C., Lafos, M., & Szekeres, M. (2006). C-23 hydroxylation by Arabidopsis CYP90C1 and CYP90D1 reveals a novel shortcut in brassinosteroid biosynthesis. The Plant Cell, 18(11), 3275–3288. [Link]

-

Xin, P., et al. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology. [Link]

-

Shimada, Y., Fujioka, S., Miyauchi, N., Kushiro, M., Takatsuto, S., Nomura, T., Yokota, T., Kamiya, Y., Bishop, G. J., & Yoshida, S. (2001). Brassinosteroid-6-Oxidases from Arabidopsis and Tomato Catalyze Multiple C-6 Oxidations in Brassinosteroid Biosynthesis. Plant Physiology, 126(2), 770–779. [Link]

-

ResearchGate. (n.d.). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications | Request PDF. [Link]

-

Ohnishi, T., Szatmari, A. M., Watanabe, B., Fujita, S., Bancos, S., Koncz, C., Lafos, M., & Szekeres, M. (2006). C-23 Hydroxylation by Arabidopsis CYP90C1 and CYP90D1 Reveals a Novel Shortcut in Brassinosteroid Biosynthesis. PMC. [Link]

-

Xin, P., et al. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. PubMed. [Link]

-

Xin, P., Yan, J., Fan, J., Lv, Y., Li, L., Liu, Y., & Liu, H. (2013). An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis. Plant Physiology, 162(4), 2056–2066. [Link]

-

Liu, S., & Li, J. (2020). Roles of Brassinosteroids in Plant Reproduction. MDPI. [Link]

-

Tangtreamjitmun, N., & Chindaphan, K. (2015). Spectrofluorimetric Determination of Brassinosteroids Plant Hormones in Bio-Extract Samples. Malaysian Journal of Analytical Sciences, 19(3), 557-564. [Link]

-

Fujita, S., Ohnishi, T., Watanabe, B., Yokota, T., Takatsuto, S., Fujioka, S., Yoshida, S., Sakata, K., & Mizutani, M. (2011). Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway. Journal of Pesticide Science, 36(1), 108–117. [Link]

-

Nomura, T., Sato, T., Bishop, G. J., Kamiya, Y., Takatsuto, S., & Yokota, T. (2001). Accumulation of 6-deoxocathasterone and 6-deoxocastasterone in Arabidopsis, pea and tomato is suggestive of common rate-limiting steps in brassinosteroid biosynthesis. Phytochemistry, 57(2), 171–178. [Link]

-

Kim, Y. S., Kim, T. W., & Kim, S. K. (2006). Novel Biosynthetic Pathway of Castasterone from Cholesterol in Tomato. Plant Physiology, 140(3), 960–970. [Link]

- Lee, S. K. (2011). Method for measuring total content of natural brassinosteroids using chromatography apparatus.

-

KEGG. (n.d.). Brassinosteroid biosynthesis - Reference pathway. [Link]

-

Xin, P., et al. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. PMC. [Link]

-

Oklestkova, J., et al. (2017). Protocol for Extraction and Isolation of Brassinosteroids from Plant Tissues. Bio-protocol, 7(22), e2613. [Link]

-

ResearchGate. (n.d.). Simplified high-sensitivity protocol for quantitative analysis of BRs. IS, Internal standards. [See online article for color version of this figure.]. [Link]

-

Asami, T., et al. (2016). In vitro and in vivo evidence for the inhibition of brassinosteroid synthesis by propiconazole through interference with side chain hydroxylation. Taylor & Francis Online. [Link]

-

Andreucci, A., et al. (2015). A bioassay for brassinosteroid activity based on the in vitro fluorimetric detection of nitric oxide production. PubMed. [Link]

-

Rhea. (n.d.). Reaction knowledgebase. [Link]

-

Bajguz, A., & Tretyn, A. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. ResearchGate. [Link]

-

Griffiths, P. G., et al. (1995). 6-Deoxotyphasterol and 3-Dehydro-6-deoxoteasterone, Possible Precursors to Brassinosteroids in the Pollen of Cupressus arizonica. Bioscience, Biotechnology, and Biochemistry, 59(5), 953-955. [Link]

Sources

- 1. KEGG PATHWAY: Brassinosteroid biosynthesis - Reference pathway [kegg.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. Frontiers | Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections [frontiersin.org]

- 4. pnas.org [pnas.org]

- 5. Accumulation of 6-deoxocathasterone and 6-deoxocastasterone in Arabidopsis, pea and tomato is suggestive of common rate-limiting steps in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Biosynthetic Pathways of Brassinolide in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. C-23 hydroxylation by Arabidopsis CYP90C1 and CYP90D1 reveals a novel shortcut in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. C-23 Hydroxylation by Arabidopsis CYP90C1 and CYP90D1 Reveals a Novel Shortcut in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Brassinosteroid-6-Oxidases from Arabidopsis and Tomato Catalyze Multiple C-6 Oxidations in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rhea-db.org [rhea-db.org]

- 15. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Analysis of Natural Brassinosteroids by Gas Chromatography-Mass Spectrometry (GC-MS) - STEMart [ste-mart.com]

- 19. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. Recent advances in brassinosteroid biosynthetic pathway: insight into novel brassinosteroid shortcut pathway - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Critical Role of C-6 Oxidation in Plant Specialized Metabolism

An In-Depth Technical Guide to the Late C-6 Oxidation Pathway Intermediates in Plants

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of plant biochemistry, the functionalization of core molecular scaffolds is a primary driver of chemical diversity and biological activity. Among the myriad enzymatic reactions that sculpt plant metabolites, oxidation at the sixth carbon (C-6) position represents a pivotal modification step. This reaction, often catalyzed by cytochrome P450 monooxygenases (CYPs), can dramatically alter a compound's steric configuration, polarity, and receptor-binding affinity, thereby switching its physiological role from an inactive precursor to a potent signaling molecule or defense compound.

Plant metabolic pathways are often categorized based on the timing of such key modifications. A "late C-6 oxidation pathway" is one in which the oxidation of the C-6 position occurs as one of the final steps in a biosynthetic sequence, after other significant structural modifications—such as hydroxylations on a side chain or other parts of a steroid ring—have already taken place.[1][2][3] This strategy allows the plant to build a complex core structure before introducing a final, activity-conferring functional group. The most extensively studied example of this is in the biosynthesis of brassinosteroids (BRs), a class of steroidal plant hormones essential for growth and development.[1][4] Understanding the intermediates of this pathway is not merely an academic exercise; it provides a roadmap for modulating plant growth, enhancing crop resilience, and harnessing plant-derived compounds for therapeutic applications.

This guide provides a detailed exploration of the late C-6 oxidation pathway, focusing on the well-characterized brassinosteroid biosynthesis route. We will examine the key intermediates, the enzymes that catalyze their transformation, the state-of-the-art analytical workflows for their identification, and the broader implications for metabolic engineering and drug discovery.

The Archetypal Late C-6 Oxidation Pathway: Brassinosteroid Biosynthesis

Brassinosteroids (BRs) are indispensable for normal plant life, regulating processes from cell elongation and division to stress responses. The biosynthesis of brassinolide (BL), the most biologically active BR, occurs through parallel routes: the early and late C-6 oxidation pathways.[2][4] In many plants, particularly under light-grown conditions (photomorphogenesis), the late C-6 oxidation pathway is the predominant route for BL production.[2][3] This pathway is defined by the oxidation of the C-6 position on the steroid B-ring as a terminal step.

Core Intermediates and Enzymatic Conversions

The late C-6 oxidation pathway is a sequential cascade of enzymatic modifications starting from the plant sterol campestanol (CN). Each intermediate represents a discrete step toward the final active hormone. The established sequence, primarily elucidated through metabolic feeding studies in species like Arabidopsis thaliana and Catharanthus roseus, is as follows.[4][5]

-

Campestanol (CN) → 6-deoxocathasterone (6-deoxoCT): The pathway begins with the hydroxylation of CN.

-

6-deoxoCT → 6-deoxoteasterone (6-deoxoTE): Further hydroxylation occurs.[4][5]

-

6-deoxoTE → 3-dehydro-6-deoxoteasterone (6-deoxo3DT): An oxidation step modifies the A-ring.[4][5]

-

6-deoxo3DT → 6-deoxotyphasterol (6-deoxoTY): A subsequent reduction reaction takes place.[4][5]

-

6-deoxoTY → 6-deoxocastasterone (6-deoxoCS): This intermediate is a critical branch point and the direct substrate for the defining C-6 oxidation step.[4][5][6] The accumulation of 6-deoxoCS in many plant species suggests that the subsequent C-6 oxidation is a rate-limiting step in the pathway.[1]

-

6-deoxoCS → Castasterone (CS): This is the cornerstone of the late C-6 oxidation pathway. It is a two-step oxidation catalyzed by a single cytochrome P450 enzyme. The enzyme first hydroxylates 6-deoxoCS to form the unstable intermediate 6α-hydroxycastasterone (6-OHCS) , which is then swiftly oxidized to the 6-keto form, Castasterone (CS).[4][5]

-

Castasterone (CS) → Brassinolide (BL): The final step involves a Baeyer-Villiger oxidation of CS, catalyzed by another CYP, to form the lactone ring characteristic of brassinolide.

Key Enzymes: The C-6 Oxidases

The central catalysts in this pathway are members of the cytochrome P450 (CYP) superfamily, specifically the CYP85 clan.[1][7]

-

DWARF (D) and Brassinosteroid-6-Oxidase (BR6ox): The tomato Dwarf gene was one of the first identified enzymes shown to catalyze the C-6 oxidation of 6-deoxoCS to CS. Its ortholog in Arabidopsis, AtBR6ox1 (encoded by the CYP85A2 gene), performs the same crucial function.[1] Functional expression of these enzymes in yeast confirmed that they catalyze both the hydroxylation of 6-deoxoCS to 6-OHCS and the subsequent oxidation to CS.

-

Broad Substrate Specificity and the "Metabolic Grid": Further research has revealed that these C-6 oxidases are not strictly limited to a single substrate. They can catalyze the C-6 oxidation of multiple 6-deoxo brassinosteroids, such as the conversion of 6-deoxotyphasterol to typhasterol.[1][8] This promiscuity suggests that the early and late C-6 oxidation pathways are not entirely separate but rather form an interconnected "metabolic grid," allowing for metabolic flexibility.[1][4]

Data Summary: Intermediates and Enzymes

| Precursor | Product | Key Enzyme(s) | Enzyme Family | Organism(s) of Study |

| 6-deoxoteasterone | 3-dehydro-6-deoxoteasterone | CYP90D | Cytochrome P450 | Arabidopsis, Tomato |

| 6-deoxotyphasterol | 6-deoxocastasterone | Unknown Reductase | - | Arabidopsis, C. roseus |

| 6-deoxocastasterone | Castasterone | DWARF / BR6ox1 (CYP85A2) | Cytochrome P450 | Tomato, Arabidopsis |

| 6-deoxotyphasterol | Typhasterol | BR6ox1 (CYP85A2) | Cytochrome P450 | Arabidopsis |

| Castasterone | Brassinolide | CYP85A2 (in some species) | Cytochrome P450 | Arabidopsis, Tomato |

Pathway Visualization

Caption: The late C-6 oxidation pathway for brassinolide biosynthesis.

Beyond Steroids: C-6 Chemistry in Benzenoid Volatile Synthesis

While brassinosteroid synthesis is the canonical example, the concept of late-stage C-6 modification is not exclusive to steroids. The formation of C6-C1 aromatic volatile compounds (benzenoids), such as benzaldehyde, from cinnamic acid (a C6-C3 molecule) in poplar trees provides another compelling case.[9] These volatiles are crucial for plant defense against herbivores.

This pathway utilizes a peroxisomal β-oxidation-like process to shorten the C3 side chain.[9] Although it involves carbon-carbon bond cleavage rather than direct oxidation of a C-6 ring position, it represents a critical transformation of a C6-scaffold compound.

-

Key Intermediates: The pathway proceeds through CoA-esterified intermediates, including cinnamoyl-CoA.

-

Key Enzymes: The core enzymatic machinery includes Cinnamate-CoA Ligase (CNL), Cinnamoyl-CoA Hydratase/Dehydrogenase (CHD), and 3-ketoacyl-CoA Thiolase (KAT).[9] Knockdown of the CNL gene family in poplar significantly reduces the emission of these C6-C1 volatiles, confirming the pathway's importance.[9]

Caption: C6-C1 benzenoid synthesis pathway in poplar.

Analytical Protocols: Identifying and Quantifying Intermediates

The elucidation of these pathways relies on robust analytical techniques capable of detecting and identifying minute quantities of intermediates within complex plant extracts. The combination of stable isotope labeling and mass spectrometry is the definitive method in this field.

Experimental Protocol: Deuterium Labeling and GC-MS Analysis of BR Intermediates

This protocol outlines a generalized workflow for tracing the conversion of a labeled precursor in plant tissues, a method central to establishing the biosynthetic sequences described above.[1][4]

Causality: The use of deuterium ([²H] or D), a stable heavy isotope of hydrogen, is critical. A D-labeled substrate is chemically identical to its unlabeled counterpart and is processed by the plant's enzymes in the same way. However, its increased mass is easily detected by a mass spectrometer. By feeding the plant a labeled precursor (e.g., D₆-6-deoxoCS) and later detecting D₆-CS, one can definitively prove the conversion.

Step 1: Preparation of Labeled Substrate

-

Synthesize or procure a high-purity, deuterium-labeled intermediate. For example, [²H₆]-6-deoxocastasterone. The position and number of deuterium atoms should be chosen to ensure the label is not lost during metabolism and provides a clear mass shift.

-

Dissolve the labeled substrate in an appropriate solvent (e.g., 80% ethanol) to a working concentration (typically in the µM to mM range).

Step 2: Application to Plant Material

-

Grow plant material (e.g., Arabidopsis seedlings, tomato plantlets) under controlled conditions (light, temperature).

-

Apply the labeled substrate solution to the roots or leaves of the plants. For cell cultures, add the solution directly to the medium.

-

Incubate the plants for a defined period (e.g., 24-72 hours) to allow for uptake and metabolism of the labeled compound.

Step 3: Metabolite Extraction

-

Harvest the plant tissue and immediately freeze it in liquid nitrogen to quench all enzymatic activity.

-

Grind the frozen tissue to a fine powder.

-

Extract the metabolites using a solvent system, typically 80% methanol or an acetone/methanol mixture. Include an internal standard (e.g., a ¹³C-labeled BR) for accurate quantification.

-

Centrifuge to pellet cell debris and collect the supernatant.

Step 4: Purification and Fractionation

-

Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

-

Resuspend the extract in a suitable solvent and perform solid-phase extraction (SPE) (e.g., using a C18 cartridge) to remove interfering compounds like pigments and lipids.

-

For further purification, use High-Performance Liquid Chromatography (HPLC) to fractionate the extract. Collect fractions based on the retention times of known BR standards. This step is crucial for isolating the compounds of interest from a complex matrix.

Step 5: Derivatization for GC-MS

-

Dry the purified fractions completely.

-

To make the non-volatile steroids amenable to gas chromatography, they must be derivatized. A common method is bismethylenedioxy derivatization followed by trimethylsilylation (TMS). This protects hydroxyl groups and increases volatility.[10]

-

Add the derivatization reagents (e.g., pyridine, MSTFA) and incubate at an elevated temperature (e.g., 80°C) to ensure complete reaction.

Step 6: GC-MS Analysis

-

Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer.

-

The GC separates the compounds based on their boiling points and interaction with the column.

-

The MS detector fragments the eluting compounds and measures the mass-to-charge ratio (m/z) of the fragments.

-

Identify the metabolites by comparing their retention times and mass spectra to those of authentic standards.

-

Confirm the incorporation of deuterium by observing the characteristic mass shift in the molecular ion and key fragment ions compared to the unlabeled standard. For a D₆-labeled precursor, the resulting product should be 6 mass units heavier.

Analytical Workflow Visualization

Caption: Workflow for identifying pathway intermediates using stable isotopes.

Implications for Science and Industry

A thorough understanding of late C-6 oxidation pathway intermediates is foundational for advancements in both basic plant science and applied biotechnology.

-

For Researchers and Scientists: This knowledge clarifies the regulatory logic of plant metabolic networks. Identifying rate-limiting steps, such as the C-6 oxidation of 6-deoxoCS, points to critical control points for metabolic flux.[1] It enables a deeper understanding of how plants modulate growth and defense in response to environmental cues like light.[3]

-

For Drug Development Professionals: Many high-value pharmaceuticals are plant-derived secondary metabolites. Elucidating their biosynthetic pathways is the first step toward ensuring a stable supply. By identifying all the intermediates and enzymes, it becomes possible to reconstitute these pathways in microbial hosts like yeast or E. coli through synthetic biology.[11][12] This bio-manufacturing approach can bypass the challenges of agricultural production and provide a sustainable source of complex molecules for drug development.

Conclusion and Future Directions

The late C-6 oxidation pathway in brassinosteroid biosynthesis stands as a paradigm for how plants execute precise, late-stage functionalizations to activate key signaling molecules. The intermediates of this pathway are no longer hypothetical entities but have been rigorously identified through sophisticated analytical chemistry, providing a clear blueprint of plant steroid metabolism. While the BR pathway is well-understood, the broader landscape of late C-6 oxidation in plant metabolism remains a fertile ground for discovery. Future research should aim to:

-

Identify Novel Pathways: Employ metabolomic and genomic approaches to uncover other metabolic pathways in diverse plant species that utilize a late C-6 oxidation strategy to synthesize novel bioactive compounds.

-

Characterize New Enzymes: Discover and characterize the specific cytochrome P450s and other enzymes responsible for these transformations, exploring their substrate specificity and catalytic mechanisms.

-

Elucidate Regulatory Networks: Investigate how these pathways are transcriptionally and allosterically regulated in response to developmental and environmental signals.

By continuing to map these intricate biochemical routes, the scientific community can unlock new strategies for enhancing agricultural productivity and expanding the pharmacopeia of nature.

References

-

Qiu, J. et al. (2021). A peroxisomal β-oxidative pathway contributes to the formation of C6-C1 aromatic volatiles in poplar. Plant Physiology, 186(2), 891-909. [Link]

-

Shimada, Y. et al. (2001). Brassinosteroid-6-Oxidases from Arabidopsis and Tomato Catalyze Multiple C-6 Oxidations in Brassinosteroid Biosynthesis. Plant Physiology, 126(2), 770-779. [Link]

-

Adam, G. & Schneider, B. (2002). Biosynthesis of brassinolide via the late C-6 oxidation pathway. ResearchGate. [Link]

-

Fujioka, S. et al. (2000). Biosynthetic Pathways of Brassinolide in Arabidopsis. Plant Physiology, 124(1), 277-286. [Link]

-

Kim, T.-W. et al. (2015). Biosynthesis, physiology, and functions of hydroxycinnamic acid amides in plants. Plant Biotechnology Reports, 9, 269–278. [Link]

-

Bajguz, A. et al. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11, 1034. [Link]

-

Fujioka, S. et al. (2000). Biosynthetic pathways of brassinolide in Arabidopsis. PubMed. [Link]

-

Cai, L. et al. (2005). Rapid determination of C6-aldehydes in tomato plant emission by gas chromatography-mass spectrometry and solid-phase microextraction with on-fiber derivatization. Journal of Chromatography A, 1066(1-2), 125-131. [Link]

-

Mai, H. et al. (2024). Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism. Frontiers in Plant Science, 15. [Link]

-

Taiz, L. & Zeiger, E. (n.d.). Biosynthetic pathways of Secondary metabolites. SlideShare. [Link]

-

Shimada, Y. et al. (2001). Brassinosteroid-6-Oxidases from Arabidopsis and Tomato Catalyze Multiple C-6 Oxidations in Brassinosteroid Biosynthesis. ResearchGate. [Link]

-

Bishop, G. J. et al. (1999). The tomato DWARF enzyme catalyses C-6 oxidation in brassinosteroid biosynthesis. Proceedings of the National Academy of Sciences, 96(4), 1761-1766. [Link]

-

Singh, P. et al. (2023). Stressing the importance of plant specialized metabolites: omics-based approaches for discovering specialized metabolism in plant stress responses. Frontiers in Plant Science, 14. [Link]

-

Unknown Author. (n.d.). Biosynthesis of secondary metabolites in plants. SlideShare. [Link]

-

Bajguz, A. et al. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11. [Link]

-

Al-Nimry, S. (2021). Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation. Molecules, 26(4), 1053. [Link]

-

Smirnoff, N. (2018). Update: Engineering of metabolic pathways using synthetic enzyme complexes. Plantae. [Link]

-

Fiehn, O. et al. (2000). Identification of Uncommon Plant Metabolites Based on Calculation of Elemental Compositions Using Gas Chromatography and Quadrupole Mass Spectrometry. Analytical Chemistry, 72(15), 3573-3580. [Link]

-

Kumar, S. et al. (2024). Metabolic Engineering in Plants: Advancing Crop Productivity and Sustainability through Precision Pathway Manipulation. ChemRxiv. [Link]

Sources

- 1. Brassinosteroid-6-Oxidases from Arabidopsis and Tomato Catalyze Multiple C-6 Oxidations in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Biosynthetic Pathways of Brassinolide in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biosynthetic pathways of brassinolide in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Cytochrome P450 gene family: cross-pathway functional conservation, novel catalytic reactions, and synthetic biology-driven applications in plant secondary metabolism [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. A peroxisomal β-oxidative pathway contributes to the formation of C6-C1 aromatic volatiles in poplar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fiehnlab.ucdavis.edu [fiehnlab.ucdavis.edu]

- 11. plantae.org [plantae.org]

- 12. chemrxiv.org [chemrxiv.org]

A Technical Guide to the Endogenous Landscape of 6-Deoxo-24-epicastasterone in Brassica Species

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Preamble: The Subtle Significance of a Brassinosteroid Precursor

In the intricate world of plant endocrinology, brassinosteroids (BRs) represent a class of polyhydroxylated steroidal hormones that orchestrate a wide array of physiological and developmental processes. From cell elongation and division to stress responses and reproductive development, their influence is profound.[1][2] While much of the focus has been on the most bioactive forms, such as brassinolide and castasterone, a deeper understanding of the biosynthetic pathways reveals the critical role of their precursors. This guide delves into the endogenous landscape of one such precursor, 6-deoxo-24-epicastasterone, within commercially and scientifically significant Brassica species. Understanding the native levels of this intermediate is paramount for elucidating the regulatory control points in BR biosynthesis and for developing novel agrochemicals and plant-based therapeutics.

Brassinosteroids were first discovered in rapeseed (Brassica napus) pollen, making this genus the cornerstone of BR research.[2][3][4][5][6] The accurate quantification of these compounds in plant tissues is challenging due to their extremely low concentrations.[3][5][7] This technical guide provides an in-depth exploration of the methodologies required to accurately determine the endogenous levels of 6-deoxo-24-epicastasterone, contextualizes its position within the broader BR biosynthetic network, and presents available quantitative data.

I. The Biosynthetic Context: Locating 6-Deoxo-24-epicastasterone in the Network

6-Deoxo-24-epicastasterone is a key intermediate in the late C-6 oxidation pathway of brassinosteroid biosynthesis.[8] This pathway is one of the primary routes for the production of active BRs in many plant species. The conversion of upstream precursors to 6-deoxocastasterone and its subsequent oxidation are considered important rate-limiting steps.[8] Therefore, the endogenous concentration of 6-deoxo-24-epicastasterone can provide valuable insights into the flux and regulation of the entire pathway.

Caption: Simplified late C-6 oxidation pathway for brassinosteroid biosynthesis.

II. Quantitative Analysis of 6-Deoxo-24-epicastasterone: A Methodological Deep Dive

The accurate quantification of 6-deoxo-24-epicastasterone from complex plant matrices necessitates highly sensitive and specific analytical techniques. The low abundance of this compound requires meticulous sample preparation and the use of advanced instrumentation.[9][10][11]

Core Analytical Workflow

The generally accepted workflow for the analysis of endogenous brassinosteroids, including 6-deoxo-24-epicastasterone, involves several critical stages.

Caption: General workflow for the analysis of endogenous brassinosteroids.

Detailed Experimental Protocol: A Composite Approach

This protocol synthesizes best practices from established methodologies for brassinosteroid analysis.

1. Sample Preparation and Extraction:

-

Rationale: To efficiently extract brassinosteroids from the plant matrix while minimizing degradation. The use of an internal standard is crucial for accurate quantification.

-

Procedure:

-

Harvest and immediately freeze-dry Brassica tissue (e.g., leaves, roots, pollen).

-

Grind the lyophilized tissue to a fine powder.

-

Accurately weigh 1-5 g of the powdered tissue.

-

Add a known amount of a deuterated internal standard, such as 6-deoxo-24-epicastasterone-d3.[12]

-

Extract the tissue with 80% methanol or acetonitrile at 4°C with continuous shaking for at least 4 hours.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process twice more on the pellet.

-

Pool the supernatants and evaporate to an aqueous residue under reduced pressure.

-

2. Solid-Phase Extraction (SPE) Purification:

-

Rationale: To remove interfering compounds from the crude extract and enrich the brassinosteroid fraction. A multi-step SPE approach often yields cleaner samples.

-

Procedure:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the aqueous residue onto the cartridge.

-

Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.

-

Elute the brassinosteroid-containing fraction with a higher concentration of methanol or acetonitrile.

-

For enhanced purity, a mixed-mode anion and cation exchange (MAX-MCX) SPE can be employed.[1]

-

3. Chemical Derivatization:

-

Rationale: To improve the ionization efficiency and chromatographic behavior of brassinosteroids for mass spectrometric analysis. The cis-diol moiety in the side chain of many brassinosteroids is a common target for derivatization.

-

Procedure:

-

Evaporate the purified fraction to dryness.

-

Re-dissolve the residue in a suitable solvent (e.g., pyridine).

-

Add a derivatizing agent such as m-dansylaminophenylboronic acid or 4-phenylaminomethyl-benzeneboronic acid (4-PAMBA).[10][13]

-

Incubate the reaction mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30 minutes).

-

Evaporate the solvent and re-dissolve the derivatized sample in a solvent compatible with the analytical instrument.

-

4. Instrumental Analysis (LC-MS/MS):

-

Rationale: To separate, detect, and quantify the derivatized 6-deoxo-24-epicastasterone with high selectivity and sensitivity.

-

Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer (MS/MS) is the instrument of choice.[1][9]

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 1.7 µm particle size, 2.1 x 100 mm).

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid (e.g., 0.1% formic acid).

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the native compound and its deuterated internal standard.

-

Endogenous Levels of 6-Deoxo-24-epicastasterone and Related Brassinosteroids in Brassica and Other Species

While specific data for 6-deoxo-24-epicastasterone in Brassica species is not abundant in publicly available literature, analysis of related compounds and other plant species provides a valuable comparative framework. The levels of brassinosteroids are highly dependent on the plant tissue, developmental stage, and environmental conditions.

| Plant Species | Tissue | Brassinosteroid | Endogenous Level (pmol/g DW) | Reference |

| Vitis vinifera | Berries (Post-fruit set) | Typhasterol | 30.76 | [14] |

| Vitis vinifera | Berries (Early Green) | 24-Epicastasterone | 56.69 | [14] |

| Vitis vinifera | Berries (Veraison) | Dolichosterone | 53.39 | [14] |

| Vitis vinifera | Berries (Harvest) | Typhasterol | 11.94 | [14] |

Note: Data for 6-deoxo-24-epicastasterone in Brassica species is not explicitly detailed in the provided search results. The table illustrates the typical range of endogenous brassinosteroid levels found in plant tissues.

The co-occurrence of 6-deoxocastasterone and castasterone in Arabidopsis thaliana suggests the presence of both early and late C6-oxidation pathways.[15] Furthermore, studies have shown that drought stress can lead to an increase in the levels of 6-deoxo brassinosteroids in certain C28 groups.[16]

III. Concluding Remarks and Future Directions

The quantification of endogenous 6-deoxo-24-epicastasterone in Brassica species is a challenging yet crucial endeavor for advancing our understanding of brassinosteroid biosynthesis and regulation. The methodologies outlined in this guide, centered around robust sample preparation and sensitive LC-MS/MS analysis, provide a solid foundation for researchers in this field.

Future research should focus on:

-

Systematic Quantification: A comprehensive study to quantify 6-deoxo-24-epicastasterone across different Brassica species, tissues, and developmental stages.

-

Flux Analysis: Utilizing stable isotope labeling to trace the metabolic flux through the brassinosteroid biosynthetic pathway, providing a more dynamic picture of its regulation.

-

Functional Characterization: Investigating the biological activity of 6-deoxo-24-epicastasterone itself, beyond its role as a precursor.

By elucidating the nuances of brassinosteroid metabolism at the level of intermediates like 6-deoxo-24-epicastasterone, we can unlock new avenues for crop improvement and the development of novel plant-based therapeutics.

IV. References

-

Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. ResearchGate. [Link]

-

Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology, Oxford Academic. [Link]

-

Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. National Library of Medicine. [Link]

-

Tangtreamjitmun, N., & Chindaphan, K. (2015). SPECTROFLUORIMETRIC DETERMINATION OF BRASSINOSTEROIDS PLANT HORMONES IN BIO-EXTRACT SAMPLES. Malaysian Journal of Analytical Sciences, 19(3), 557-564. [Link]

-

Xin, P., et al. (2013). An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis. Plant Physiology, 162(4), 2056-2066. [Link]

-

Oklestkova, J., et al. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology, 65(10), 1618-1626. [Link]

-

The endogenous concentrations of castasterone (CS) in the analyzed... ResearchGate. [Link]

-

Olea, A. F., et al. (2024). Novel Brassinosteroid Analogues with 3,6 Dioxo Function, 24-Nor-22(S)-Hydroxy Side Chain and p-Substituted Benzoate Function at C-23—Synthesis and Evaluation of Plant Growth Effects. Molecules, 29(14), 3244. [Link]

-

Noguchi, T., et al. (2001). Accumulation of 6-deoxocathasterone and 6-deoxocastasterone in Arabidopsis, pea and tomato is suggestive of common rate-limiting steps in brassinosteroid biosynthesis. Phytochemistry, 57(2), 171-178. [Link]

-

Holá, D., et al. (2023). Contents of endogenous brassinosteroids and the response to drought and/or exogenously applied 24-epibrassinolide in two different maize leaves. Frontiers in Plant Science, 14, 1182228. [Link]

-

Luminescence of biologically active 24-epicastasterone and a model compound. ResearchGate. [Link]

-

Morales-Quintana, L., et al. (2022). Characterization of Endogenous Levels of Brassinosteroids and Related Genes in Grapevines. International Journal of Molecular Sciences, 23(3), 1805. [Link]

-

Oklestkova, J., et al. (2024). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology, 65(10), 1618-1626. [Link]

-

Olea, A. F., et al. (2024). Novel Brassinosteroid Analogues with 3,6 Dioxo Function, 24-Nor-22(S)-Hydroxy Side Chain and p-Substituted Benzoate. Semantic Scholar. [Link]

-

Synthesis of 24-epicastasterone (3) and 24-epibrassinolide (4) from... ResearchGate. [Link]

-

Kolomeichuk, L. V., et al. (2023). Influence of Exogenous 24-Epicasterone on the Hormonal Status of Soybean Plants. Plants, 12(20), 3591. [Link]

-

Altenberend, U., & E-König, W. A. (1995). Hydroxylation of the native brassinosteroids 24-epicastasterone and 24-epibrassinolide by the fungus Cunninghamella echinulata. Phytochemistry, 40(4), 1145-1149. [Link]

-

Olea, A. F., et al. (2024). Novel Brassinosteroid Analogues with 3,6 Dioxo Function, 24-Nor-22(S)-Hydroxy Side Chain and p-Substituted Benzoate Function at C-23—Synthesis and Evaluation of Plant Growth Effects. Molecules, 29(14), 3244. [Link]

-

Suzuki, Y., et al. (1997). Identification of Castasterone, 6-Deoxocastasterone, Typhasterol and 6-Deoxotyphasterol from the Shoots of Arabidopsis thaliana. Plant and Cell Physiology, 38(10), 1201-1203. [Link]

-

Olea, A. F., et al. (2023). Novel 3-Dehydroteasterone Derivatives with 23,24-Dinorcholanic Side Chain and Benzoate Groups at C-22: Synthesis and Activity Evaluation by Rice Lamina Inclination Test and Bean Second-Internode Bioassay. Molecules, 28(18), 6500. [Link]

Sources

- 1. An Improved Simplified High-Sensitivity Quantification Method for Determining Brassinosteroids in Different Tissues of Rice and Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. academic.oup.com [academic.oup.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Novel Brassinosteroid Analogues with 3,6 Dioxo Function, 24-Nor-22(S)-Hydroxy Side Chain and p-Substituted Benzoate Function at C-23—Synthesis and Evaluation of Plant Growth Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Accumulation of 6-deoxocathasterone and 6-deoxocastasterone in Arabidopsis, pea and tomato is suggestive of common rate-limiting steps in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. academic.oup.com [academic.oup.com]

- 11. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Deoxo-24-epicastasterone-d3 | 1402912-18-8 [chemicalbook.com]

- 13. mjas.analis.com.my [mjas.analis.com.my]

- 14. Characterization of Endogenous Levels of Brassinosteroids and Related Genes in Grapevines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Enzymatic conversion of 6-Deoxo-24-epicastasterone by CYP85A1

An In-depth Technical Guide to the Enzymatic C-6 Oxidation of 6-Deoxo-24-epicastasterone by Cytochrome P450 85A1 (CYP85A1)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Brassinosteroids (BRs) are a class of polyhydroxylated steroid hormones that are indispensable for the normal growth and development of plants. The biological activity of these hormones is critically dependent on their molecular structure, which is meticulously sculpted by a series of enzymatic reactions. Among the key enzymes in the BR biosynthetic pathway are the cytochrome P450 monooxygenases (CYPs). This guide focuses on a pivotal enzyme, CYP85A1, a BR-C6-oxidase that catalyzes a rate-limiting step in the biosynthesis of active BRs.[1] Specifically, we will provide a detailed technical examination of the enzymatic conversion of 6-Deoxo-24-epicastasterone to 24-epicastasterone, a reaction central to the late C-6 oxidation pathway of BR biosynthesis.[2] This document offers a comprehensive overview of the biochemical principles governing this reaction, detailed protocols for its in vitro reconstitution and analysis, and insights into its broader implications for agricultural biotechnology and drug discovery.

Part 1: Foundational Principles

The Brassinosteroid Biosynthetic Pathway: A Primer

Brassinosteroids regulate a vast array of physiological processes in plants, including cell elongation, vascular differentiation, fertility, and stress responses.[3][4] The final bioactive BRs, such as castasterone (CS) and brassinolide (BL), are synthesized from the sterol precursor campesterol through a complex network of pathways.[5] One of the major routes is the late C-6 oxidation pathway, where the ketone group at the C-6 position is introduced at a later stage of the synthesis.[2] This C-6 oxidation is a crucial activation step, as 6-deoxo BRs generally exhibit little to no biological activity.[6] The enzyme CYP85A1 is a primary catalyst for this critical transformation.[7][8]

Protocol 1: Heterologous Expression and Purification of CYP85A1

Causality Behind Experimental Choices: As a membrane-bound protein, CYP85A1 requires a host system capable of proper protein folding and membrane integration. [3]Yeast (Saccharomyces cerevisiae, e.g., WAT21 strain) and baculovirus-infected insect cells are robust systems for expressing plant P450s, as they contain the necessary ancillary proteins like NADPH-cytochrome P450 reductase. [9][10][11]E. coli can also be used but may require co-expression of a reductase and optimization of codons for high yield. [12][13] Step-by-Step Methodology:

-

Vector Construction:

-

Amplify the full-length coding sequence of CYP85A1 from a cDNA library (e.g., from Arabidopsis thaliana) using PCR. Design primers to introduce restriction sites (e.g., BamHI and KpnI) for cloning into a suitable yeast expression vector. [14] * Ligate the PCR product into the expression vector. Verify the construct integrity via restriction digest and Sanger sequencing.

-

-

Yeast Transformation and Expression:

-

Transform the expression vector into a suitable yeast strain (e.g., WAT21) using the lithium acetate method.

-

Select positive transformants on appropriate selection media.

-

Inoculate a small pre-culture, then scale up to a larger liquid culture.

-

Grow the culture at 30°C with shaking until it reaches the mid-log phase (OD600 ≈ 0.8-1.2).

-

Induce protein expression by adding galactose to the medium and continue incubation for 16-24 hours at a reduced temperature (e.g., 25°C).

-

-

Microsome Preparation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cell pellet with a breaking buffer (e.g., 50 mM potassium phosphate pH 7.4, 1 mM EDTA, 600 mM sorbitol).

-

Resuspend the cells in breaking buffer containing protease inhibitors.

-

Lyse the cells using glass beads and vigorous vortexing or a bead beater.

-

Centrifuge the lysate at low speed (e.g., 10,000 x g) for 20 minutes to pellet cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 100,000 x g) for 1-2 hours to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of storage buffer, aliquot, and store at -80°C.

-

Protocol 2: In Vitro Enzymatic Assay

Self-Validating System: The protocol must include negative controls to ensure observed activity is due to CYP85A1. Key controls include: (a) a reaction with heat-inactivated enzyme, (b) a reaction without the NADPH cofactor, and (c) a reaction using microsomes from yeast transformed with an empty vector.

Step-by-Step Methodology:

-

Reaction Setup: In a microcentrifuge tube, assemble the following components on ice:

-

Potassium phosphate buffer (50 mM, pH 7.25).

-

CYP85A1-containing microsomes (protein amount to be optimized, e.g., 100-500 µg).

-

Substrate: 6-Deoxo-24-epicastasterone (e.g., 5-10 µg dissolved in a minimal volume of DMSO).

-

Total reaction volume: e.g., 500 µL.

-

-

Initiation and Incubation:

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an equal volume of a water-immiscible organic solvent, such as ethyl acetate. [15] * Vortex vigorously to extract the steroids into the organic phase.

-

Centrifuge to separate the phases.

-

Carefully collect the upper organic layer. Repeat the extraction two more times.

-

Pool the organic extracts and evaporate to dryness under a stream of nitrogen gas.

-

Protocol 3: Product Analysis by LC-MS/MS

Authoritative Grounding: Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for BR analysis due to its high sensitivity and selectivity, allowing for detection of picogram quantities without requiring derivatization. [16][17][18] Step-by-Step Methodology:

-

Sample Preparation:

-

Reconstitute the dried extract from Protocol 2 in a small, known volume of the initial mobile phase (e.g., 100 µL of 50% methanol).

-

Filter the sample through a 0.22 µm syringe filter to remove particulates.

-

-

Chromatographic Separation (HPLC):

-

Column: Use a reverse-phase C18 column (e.g., 100 mm × 2.1 mm, 2.6 µm particle size). [17] * Mobile Phase: Eluent A: 0.1% formic acid in water; Eluent B: 0.1% formic acid in acetonitrile. [17]The addition of formic acid aids in protonation for mass spectrometry. [19] * Gradient: Run a linear gradient from a lower to a higher percentage of Eluent B over 15-20 minutes to separate the more polar product from the less polar substrate.

-

Flow Rate: Typically 0.2-0.4 mL/min.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Use atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) in positive ion mode. [20] * Analysis Mode: Operate in Multiple Reaction Monitoring (MRM) mode for highest sensitivity and specificity. This involves selecting the precursor ion (the protonated molecule [M+H]+) and monitoring for a specific, characteristic product ion after fragmentation.

-

MRM Transitions: Determine the optimal transitions by infusing authentic standards of the substrate and expected product.

-

Part 3: Data Interpretation and Applications

Data Presentation and Interpretation

The primary output from the LC-MS/MS analysis will be a chromatogram. The identification of the product, 24-epicastasterone, is confirmed by comparing its retention time and its specific precursor-to-product ion transition with an authentic chemical standard.

| Compound | Chemical Formula | Molecular Weight | Predicted [M+H]+ (m/z) |

| 6-Deoxo-24-epicastasterone | C28H48O3 | 448.68 | 449.7 |

| 24-epicastasterone | C28H48O4 | 464.68 | 465.7 |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low/No Protein Expression | - Codon bias in E. coli- Incorrect induction conditions- Vector or insert is incorrect | - Synthesize a codon-optimized gene for the host.<[12]br>- Optimize inducer concentration, temperature, and time.- Re-verify the construct by sequencing. |

| No Enzymatic Activity | - Inactive enzyme (misfolded)- Missing or degraded cofactor (NADPH)- Inhibitors in the preparation | - Express at a lower temperature.- Use fresh, high-quality NADPH for each experiment.- Include a dialysis step for the microsomal preparation. |

| Poor Product Recovery | - Inefficient extraction- Adsorption to labware | - Increase the volume or number of organic solvent extractions.- Use low-adsorption microcentrifuge tubes and silanized glassware. |

Broader Implications and Future Directions

-

Crop Improvement: Understanding the function and regulation of CYP85A1 opens avenues for genetically engineering crops. Overexpression of CYP85A1 has been shown to promote growth, biomass, and xylem formation in transgenic trees, suggesting its potential for developing faster-growing and more robust crops. [7][21]Conversely, targeted inhibition could be used to create plants with a more compact architecture, a desirable trait in some agricultural settings. [8]* Stress Tolerance: Endogenous BR levels, controlled by enzymes like CYP85A1, are linked to plant responses to abiotic stresses such as drought and salinity. [22]Modulating CYP85A1 activity could therefore be a strategy to enhance crop resilience.

-

Chemoenzymatic Synthesis: Recombinant CYP85A1 can be used as a biocatalyst for the specific and efficient synthesis of rare or modified brassinosteroids. This approach avoids complex and often low-yield chemical synthesis steps, providing valuable tools for research and potential therapeutic development.

References

A complete list of all sources cited in this guide is provided below for verification and further reading.

-

Kolbe, A., Porzel, A., Schneider, B., & Adam, G. (2001). Analysis of Underivatized Brassinosteroids by HPLC/APCI-MS. Occurrence of 3-Epibrassinolide in Arabidopsis thaliana. Collection of Czechoslovak Chemical Communications, 66(11), 1729-1736. [Link]

-

Kim, T. W., Hwang, J. Y., Kim, Y. S., Joo, S. H., Chang, S. C., Lee, J. S., Takatsuto, S., & Kim, S. K. (2005). Arabidopsis CYP85A2, a cytochrome P450, mediates the Baeyer-Villiger oxidation of castasterone to brassinolide in brassinosteroid biosynthesis. The Plant Cell, 17(8), 2397–2412. [Link]

-

Ali, A., Hayat, K., Chen, X., et al. (2023). The Overexpression of Oryza sativa L. CYP85A1 Promotes Growth and Biomass Production in Transgenic Trees. International Journal of Molecular Sciences, 24(7), 6438. [Link]

-

Pérez-España, V. H., Sánchez-León, N., & Vielle-Calzada, J. P. (2011). CYP85A1 is required for the initiation of female gametogenesis in Arabidopsis thaliana. Plant signaling & behavior, 6(3), 422–424. [Link]

-

Svačinová, J., Novák, O., Plačková, L., et al. (2023). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology, 64(12), 1531-1543. [Link]

-

Chung, Y., & Choe, S. (2013). The Regulation of Brassinosteroid Biosynthesis in Arabidopsis. Critical Reviews in Plant Sciences, 32(6), 396-410. [Link]

-

Nolan, T. M., Vukašinović, N., & Davies, K. P. (2020). Brassinosteroids: Biosynthesis, Signaling, and Hormonal Crosstalk as Related to Fruit Yield and Quality. Plants, 9(10), 1353. [Link]

-

Huo, F., Wang, M., Liu, D., et al. (2019). Dispersive Matrix Solid-Phase Extraction Method Coupled with High Performance Liquid Chromatography-Tandem Mass Spectrometry for Ultrasensitive Quantification of Endogenous Brassinosteroids in Minute Plants and Its Application for Geographical Distribution Study. Journal of Agricultural and Food Chemistry, 67(10), 2976-2985. [Link]

-

Bajguz, A., & Chmur, A. (2020). Comprehensive Overview of the Brassinosteroid Biosynthesis Pathways: Substrates, Products, Inhibitors, and Connections. Frontiers in Plant Science, 11, 1034. [Link]

-

Pradubry, T., & Tuntivetkun, T. (2017). Analysis of Brassinosteroids in Soybean Seeds and Leaves by Liquid Chromatography-Tandem Mass Spectrometry. The Open Analytical Chemistry Journal, 11, 80-92. [Link]

-

Pradubry, T., & Tuntivetkun, T. (2017). Analysis of Brassinosteroids in Soybean Seeds and Leaves by Liquid Chromatography-Tandem Mass Spectrometry. Bentham Open, 11(1). [Link]

-

Kim, T. W., Hwang, J. Y., Kim, Y. S., et al. (2005). Arabidopsis CYP85A2, a Cytochrome P450, Mediates the Baeyer-Villiger Oxidation of Castasterone to Brassinolide in Brassinosteroid Biosynthesis. The Plant Cell, 17(8), 2397-2412. [Link]

-

Pérez-España, V. H., Sánchez-León, N., & Vielle-Calzada, J. P. (2011). CYP85A1 is required for the initiation of female gametogenesis in Arabidopsis thaliana. Communicative & Integrative Biology, 4(1), 101-103. [Link]

-

Liu, T., Li, X., Liu, S., et al. (2017). Overexpression of SoCYP85A1, a Spinach Cytochrome p450 Gene in Transgenic Tobacco Enhances Root Development and Drought Stress Tolerance. Frontiers in Plant Science, 8, 1948. [Link]

-

Jager, C. E., Symons, G. M., Ross, J. J., & Reid, J. B. (2007). Characterization of Two Brassinosteroid C-6 Oxidase Genes in Pea. Plant Physiology, 144(1), 366–375. [Link]

-

Clouse, S. D. (2002). Brassinosteroids. The Arabidopsis Book, 1, e0061. [Link]

-

Kim, T. W., Chang, S. C., Lee, J. S., et al. (2004). Novel Biosynthetic Pathway of Castasterone from Cholesterol in Tomato. Plant Physiology, 135(3), 1231–1242. [Link]

-

Rozhon, W., Akter, M., & Poppenberger, B. (2019). Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction. Molecules, 24(23), 4365. [Link]

-

Rozhon, W., Akter, M., & Poppenberger, B. (2019). Inhibitors of Brassinosteroid Biosynthesis and Signal Transduction. Molecules, 24(23), 4365. [Link]

-

Griffiths, P. G., Sasse, J. M., Yokota, T., & Cameron, D. W. (1995). 6-Deoxotyphasterol and 3-Dehydro-6-deoxoteasterone, Possible Precursors to Brassinosteroids in the Pollen of Cupressus arizonica. Bioscience, Biotechnology, and Biochemistry, 59(5), 952-955. [Link]

-

Mizutani, M., Ohta, D., & Sakata, K. (2006). Biochemical Characterization of P450s Reveals a New Pathway of Brassinosteroid Biosynthesis. Kyoto University Research Information Repository. [Link]

-

Roh, J., Lee, S., Kim, Y. S., et al. (2021). Seed-Specific Expression of Arabidopsis AtCYP85A2 Produces Biologically Active Brassinosteroids Such as Castasterone and Brassinolide to Improve Grain Yield and Quality in Seeds of Brachypodium Distachyon. International Journal of Molecular Sciences, 22(8), 4192. [Link]

-

He, Y., Khan, A., & Liu, X. (2017). The Cytochrome P450 Gene CsCYP85A1 Is a Putative Candidate for Super Compact-1 (Scp-1) Plant Architecture Mutation in Cucumber (Cucumis sativus L.). Frontiers in Plant Science, 8, 290. [Link]

-

Nomura, T., Sato, T., Takeuchi, Y., et al. (2001). Accumulation of 6-deoxocathasterone and 6-deoxocastasterone in Arabidopsis, pea and tomato is suggestive of common rate-limiting steps in brassinosteroid biosynthesis. Phytochemistry, 57(2), 171-178. [Link]

-

Liao, M., Wang, Y., & Chen, Y. (2023). Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution. International Journal of Molecular Sciences, 24(4), 3362. [Link]

-

Svačinová, J., Novák, O., Plačková, L., et al. (2023). Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications. Plant and Cell Physiology, 64(12), 1531-1543. [Link]

-

Ahammed, G. J., & Yuan, H. (2021). Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress. Frontiers in Plant Science, 12, 659855. [Link]

-

Kim, T. W., Hwang, J. Y., Kim, Y. S., et al. (2005). Arabidopsis CYP85A2, a Cytochrome P450, Mediates the Baeyer-Villiger Oxidation of Castasterone to Brassinolide in Brassinosteroid Biosynthesis. Semantic Scholar. [Link]

-

Roh, J., Lee, S., Kim, Y. S., et al. (2021). Seed-Specific Expression of Arabidopsis AtCYP85A2 Produces Biologically Active Brassinosteroids Such as Castasterone and Brassinolide to Improve Grain Yield and Quality in Seeds of Brachypodium Distachyon. International Journal of Molecular Sciences, 22(8), 4192. [Link]

-

Lisso, J., Altmann, T., & Müssig, C. (2006). Metabolic changes in fruits of the tomato dx mutant. Phytochemistry, 67(18), 2053-2059. [Link]

-

Vardhini, B. V., & Anuradha, S. (2025). Brassinosteroids in Cucurbits: Modulators of Plant Growth Architecture and Stress Response. International Journal of Molecular Sciences, 26(14), 7234. [Link]

-

Ali, A., Hayat, K., Chen, X., et al. (2023). The Overexpression of Oryza sativa L. CYP85A1 Promotes Growth and Biomass Production in Transgenic Trees. International Journal of Molecular Sciences, 24(7), 6438. [Link]

-

Bordon, K. C. F., Wiezel, G. A., & Arantes, E. C. (2022). Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins. Toxins, 14(1), 65. [Link]

-

Neeli, R., Usov, O. M., & Subramaniam, S. (2005). AFM-Based Monitoring of Enzymatic Activity of Individual Molecules of Cytochrome CYP102A1. Nanomaterials, 12(19), 3465. [Link]

-

Li, M., & Su, Y. (2021). Detection of single-cell enzyme activity by single-time-point stable isotope probing-mass spectrometry. Analyst, 146(24), 7545-7552. [Link]

Sources

- 1. Accumulation of 6-deoxocathasterone and 6-deoxocastasterone in Arabidopsis, pea and tomato is suggestive of common rate-limiting steps in brassinosteroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brassinosteroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | Brassinosteroid Signaling, Crosstalk and, Physiological Functions in Plants Under Heavy Metal Stress [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. The Overexpression of Oryza sativa L. CYP85A1 Promotes Growth and Biomass Production in Transgenic Trees - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | The Cytochrome P450 Gene CsCYP85A1 Is a Putative Candidate for Super Compact-1 (Scp-1) Plant Architecture Mutation in Cucumber (Cucumis sativus L.) [frontiersin.org]

- 9. Assistant Professor Mizutani, M., and Research Group, “Biochemical Characterization of P450s Reveals a New Pathway of Brassinosteroid Biosynthesis” (Published in 30 Nov 06 / Topics in July 07) - 京都大学 化学研究所 [kuicr.kyoto-u.ac.jp]

- 10. researchgate.net [researchgate.net]

- 11. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 12. Heterologous Expression of Recombinant Human Cytochrome P450 (CYP) in Escherichia coli: N-Terminal Modification, Expression, Isolation, Purification, and Reconstitution - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Strategies for Heterologous Expression, Synthesis, and Purification of Animal Venom Toxins [frontiersin.org]

- 14. Arabidopsis CYP85A2, a Cytochrome P450, Mediates the Baeyer-Villiger Oxidation of Castasterone to Brassinolide in Brassinosteroid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 16. Analytical Methods for Brassinosteroid Analysis: Recent Advances and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Analysis of Brassinosteroids in Soybean Seeds and Leaves by Liquid Chromatography-Tandem Mass Spectrometry [benthamopenarchives.com]

- 19. (PDF) Analysis of Brassinosteroids in Soybean Seeds and Leaves by Liquid Chromatography-Tandem Mass Spectrometry [academia.edu]

- 20. CCCC 2001, Volume 66, Issue 12, Abstracts pp. 1729-1734 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]

- 21. mdpi.com [mdpi.com]

- 22. Overexpression of SoCYP85A1, a Spinach Cytochrome p450 Gene in Transgenic Tobacco Enhances Root Development and Drought Stress Tolerance - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 6-Deoxo-24-epicastasterone

An In-Depth Technical Guide to 6-Deoxo-24-epicastasterone

Introduction

6-Deoxo-24-epicastasterone is a naturally occurring brassinosteroid, a class of polyhydroxylated steroidal phytohormones that play a crucial role in plant growth and development. As an intermediate in the biosynthesis of more potent brassinosteroids like castasterone and brassinolide, it holds significant interest for researchers in plant biology, agriculture, and biochemistry. This guide provides a comprehensive overview of its chemical properties, biosynthesis, physiological functions, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development. All natural brassinosteroids are characterized by their 5α-cholestane skeleton, and their structural differences are due to the type and orientation of the oxygen functions on rings A and B.[1] Brassinosteroids are categorized into 7-oxalactone, 6-oxo, and 6-deoxo types based on the arrangement on ring B.[1]

Physicochemical Properties

The fundamental chemical and physical properties of 6-Deoxo-24-epicastasterone are summarized in the table below. These properties are essential for its extraction, purification, and analytical determination.

| Property | Value | Source |

| Molecular Formula | C28H50O4 | [2] |

| Molecular Weight | 450.37091 g/mol | [2] |

| CAS Number | 169869-41-4 | [2] |

| Class | 6-deoxo Brassinosteroid | [1] |

Biosynthesis and Metabolism

6-Deoxo-24-epicastasterone is a key intermediate in the late C-6 oxidation pathway of brassinosteroid biosynthesis.[3][4] In this pathway, the C-6 position of the steroid skeleton is oxidized late in the synthetic sequence. The accumulation of 6-deoxocathasterone and 6-deoxocastasterone in plants like Arabidopsis, pea, and tomato suggests that their conversion to subsequent products are important rate-limiting steps.[3]

The conversion of 6-deoxo-28-norcastasterone to 28-norcastasterone is catalyzed by the enzyme CYP85, a C-6 oxidase, indicating a similar enzymatic step for the biosynthesis of castasterone from 6-deoxocastasterone.[5]

Caption: Simplified late C-6 oxidation pathway for brassinosteroid biosynthesis.

Physiological Role and Mechanism of Action

Brassinosteroids are involved in a wide array of physiological processes in plants, including cell elongation, division, differentiation, photomorphogenesis, and stress responses. While 6-Deoxo-24-epicastasterone is primarily a precursor, its presence and concentration are critical for regulating the pool of active brassinosteroids.

The general mechanism of brassinosteroid action involves perception by a cell-surface receptor kinase, BRI1 (BRASSINOSTEROID INSENSITIVE 1). Binding of the active brassinosteroid to BRI1 initiates a signal transduction cascade that ultimately leads to changes in gene expression, modulating various growth and developmental processes.

Caption: Generalized brassinosteroid signaling pathway.

Analytical Methodologies

The quantification of endogenous brassinosteroids, including 6-Deoxo-24-epicastasterone, is challenging due to their low concentrations in plant tissues. Advanced analytical techniques are required for their sensitive and selective detection.